Comparative CYP2E1 and CYP1A2 Inhibition: 5-Methyl-4-phenyl-1,2,3-thiadiazole (PMT) vs. 4,5-Diphenyl-1,2,3-thiadiazole (DPT)
In direct head-to-head comparison, 5-methyl-4-phenyl-1,2,3-thiadiazole (PMT) was found to be slightly more inhibitory to P450s 2E1 and 1A2 than its close analog 4,5-diphenyl-1,2,3-thiadiazole (DPT) .
| Evidence Dimension | Inhibitory potency towards CYP2E1 and CYP1A2 |
|---|---|
| Target Compound Data | Slightly more inhibitory |
| Comparator Or Baseline | 4,5-Diphenyl-1,2,3-thiadiazole (DPT) – weaker inhibitor |
| Quantified Difference | Qualitative superiority (more inhibitory) |
| Conditions | In vitro enzyme assay using purified CYP enzymes (Babu et al. 1997) |
Why This Matters
The methyl substitution enhances inhibitory potency towards specific CYP isoforms, making PMT a more effective probe for CYP2E1/1A2 studies compared to the bulkier diphenyl analog.
